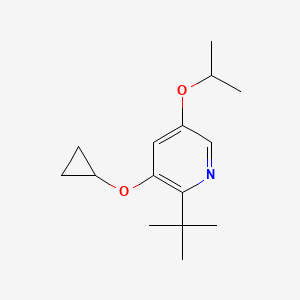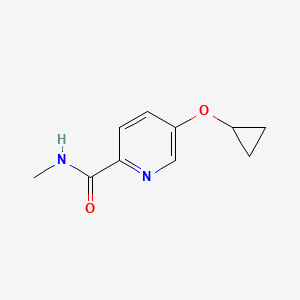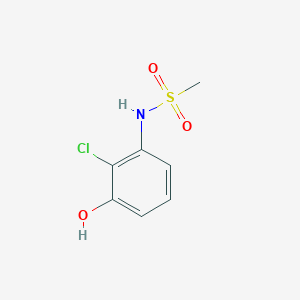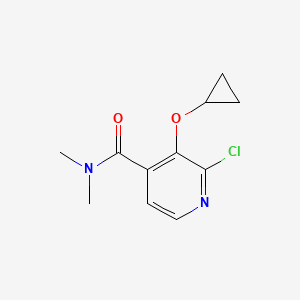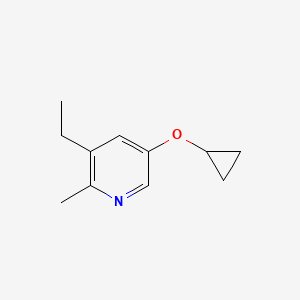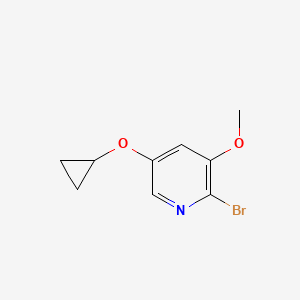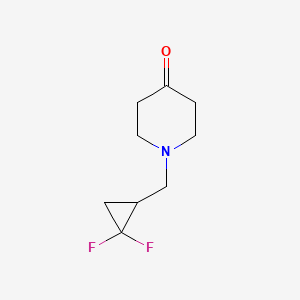
1-((2,2-Difluorocyclopropyl)methyl)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,2-Difluorocyclopropyl)methyl)piperidin-4-one is a synthetic organic compound with the molecular formula C9H13F2NO and a molecular weight of 189.20 g/mol . This compound features a piperidin-4-one core structure, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The presence of the difluorocyclopropyl group adds unique chemical properties to the molecule, making it a subject of interest in various fields of research.
Méthodes De Préparation
The synthesis of 1-((2,2-Difluorocyclopropyl)methyl)piperidin-4-one involves multiple steps, starting with the preparation of the difluorocyclopropyl intermediate. This intermediate is typically synthesized through the cyclopropanation of a suitable alkene with a difluorocarbene source . The resulting difluorocyclopropane is then subjected to further functionalization to introduce the piperidin-4-one moiety. Common reagents used in these reactions include strong bases, such as sodium hydride, and various electrophiles .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Des Réactions Chimiques
1-((2,2-Difluorocyclopropyl)methyl)piperidin-4-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used, but can include a wide range of functionalized piperidinones and related derivatives .
Applications De Recherche Scientifique
1-((2,2-Difluorocyclopropyl)methyl)piperidin-4-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-((2,2-Difluorocyclopropyl)methyl)piperidin-4-one involves its interaction with specific molecular targets and pathways within biological systems. The piperidin-4-one core structure is known to interact with various enzymes and receptors, modulating their activity and leading to a range of biological effects . The difluorocyclopropyl group can enhance the compound’s binding affinity and selectivity for these targets, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
1-((2,2-Difluorocyclopropyl)methyl)piperidin-4-one can be compared with other similar compounds, such as:
Piperidine: A six-membered heterocycle with a nitrogen atom, commonly used as a building block in organic synthesis.
4-Piperidone: A derivative of piperidine with a ketone functional group, used as an intermediate in the synthesis of pharmaceuticals.
2-Piperidinone: Another piperidine derivative with a ketone group, known for its use in the production of various chemicals and materials.
The uniqueness of this compound lies in the presence of the difluorocyclopropyl group, which imparts distinct chemical and biological properties to the molecule. This makes it a valuable compound for research and development in multiple scientific disciplines .
Propriétés
Formule moléculaire |
C9H13F2NO |
|---|---|
Poids moléculaire |
189.20 g/mol |
Nom IUPAC |
1-[(2,2-difluorocyclopropyl)methyl]piperidin-4-one |
InChI |
InChI=1S/C9H13F2NO/c10-9(11)5-7(9)6-12-3-1-8(13)2-4-12/h7H,1-6H2 |
Clé InChI |
OZAHYZHWWUKHEC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1=O)CC2CC2(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


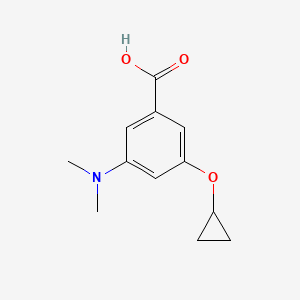
![4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14836235.png)
